molecular formula C10H13NO4S B2842617 4-[(Ethylsulfamoyl)methyl]benzoic acid CAS No. 1099184-28-7

4-[(Ethylsulfamoyl)methyl]benzoic acid

Cat. No. B2842617
CAS RN: 1099184-28-7
M. Wt: 243.28
InChI Key: GMECTSQCRNAKEB-UHFFFAOYSA-N
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Description

“4-[(Ethylsulfamoyl)methyl]benzoic acid” is a chemical compound with the CAS Number: 1099184-28-7 . It has a molecular weight of 243.28 and its IUPAC name is 4-{[(ethylamino)sulfonyl]methyl}benzoic acid . The compound is typically 98% pure .


Molecular Structure Analysis

The linear formula of “4-[(Ethylsulfamoyl)methyl]benzoic acid” is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c1-2-11-16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Ethylsulfamoyl)methyl]benzoic acid” include its molecular weight (243.28 ) and its IUPAC name (4-{[(ethylamino)sulfonyl]methyl}benzoic acid ). Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthetic Pathways and Biological Activity Research on derivatives of benzoic acid, such as 4-[(Ethylsulfamoyl)methyl]benzoic acid, has focused on synthesizing various compounds for biological activities. For instance, the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones from 4-(chlorosulfonyl) benzoic acid demonstrated potential biological activities. These compounds were prepared through a series of chemical reactions, starting with the condensation of 4-(chlorosulfonyl) benzoic acid with diethyl amine, followed by several other steps to yield the final products, which were screened for their biological activities (Havaldar & Khatri, 2006).

Plant Growth Regulation Benzoic acid and its derivatives have been evaluated for their role in inducing multiple stress tolerance in plants. Research has shown that benzoic acid, along with sulfosalicylic acid and methyl salicylic acid, can induce tolerance to heat, drought, and chilling stress in bean and tomato plants. These findings suggest that the benzoic acid structural portion, common to all these molecules, may be crucial for imparting stress tolerance, highlighting a potential application in agriculture for enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

Environmental and Food Science Benzoic acid and its derivatives are widespread in the environment due to their natural presence in plant and animal tissues and their use as preservatives and flavoring agents in various products. A comprehensive review on benzoic acid in foods has covered its occurrence, uses, human exposure, metabolism, and toxicology. This work emphasizes the compound's significance in food science and its controversial effects, pointing to the need for understanding its impact on public health (del Olmo, Calzada, & Nuñez, 2017).

Organic Synthesis The field of organic synthesis has explored the functionalization of benzoic acid derivatives for creating synthetically useful tools. Notably, a method for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been developed. This approach allows for a broad range of benzoic acid derivatives to be olefinated, highlighting the versatility of benzoic acid in facilitating complex organic synthesis processes (Li et al., 2016).

properties

IUPAC Name

4-(ethylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-11-16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECTSQCRNAKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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